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Introduction

IMMH-010 maleate is a novel, orally bioavailable small molecule prodrug of YPD-29B, a potent
inhibitor of the programmed cell death-ligand 1 (PD-L1). This technical guide provides a
comprehensive overview of the preclinical studies and findings for IMMH-010 maleate,
focusing on its mechanism of action, pharmacokinetics, metabolism, and anti-tumor efficacy.
The data presented herein is intended to inform researchers, scientists, and drug development
professionals on the preclinical profile of this promising immuno-oncology agent. IMMH-010 is
currently in phase | clinical trials for the treatment of advanced malignant solid tumors.[1][2]

Mechanism of Action

IMMH-010 is an ester prodrug designed to improve the druggability of its active metabolite,
YPD-29B.[1] Following oral administration, IMMH-010 is rapidly converted to YPD-29B.[3][4]
YPD-29B effectively blocks the interaction between programmed cell death protein 1 (PD-1)
and its ligand, PD-L1.[4] This inhibition disrupts a key immune checkpoint pathway that is often
exploited by cancer cells to evade immune surveillance. By blocking the PD-1/PD-L1
interaction, YPD-29B helps to restore T-cell activity against tumor cells.
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Caption: Mechanism of action of IMMH-010 maleate.

Pharmacokinetics
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The pharmacokinetic profile of IMMH-010 and its active metabolite YPD-29B has been
evaluated in rats and cynomolgus monkeys.

Rat Pharmacokinetic Parameters

Following a single oral administration of IMMH-010 maleate to rats, the compound was rapidly
and extensively converted to YPD-29B.[4][5] The area under the plasma concentration-time
curve (AUC) for both IMMH-010 and YPD-29B was found to be proportional to the dose in the
range of 10-100 mg/kg.[4][5][6]

Parameter 10 mg/kg 30 mglkg 100 mg/kg
IMMH-010

Cmax (ng/mL) 18.3+8.1 452 +13.5 158.2 £ 45.7
Tmax (h) 0.5 0.7+0.3 0.8+0.3

AUC (0-t) (ng-h/mL) 20.7+6.4 68.9 + 20.1 254.6 + 88.2
t1/2 (h) 1.1+0.4 1.3+0.3 1.6+0.5
YPD-29B

Cmax (ng/mL) 480.6 + 121.7 1350.8 + 320.1 4256.4 + 987.3
Tmax (h) 1.0+0.0 1.3+05 1.8+0.8

AUC (0-t) (ng-h/mL) 1587.4 + 421.3 4890.1 £ 1123.5 16432.8 + 3541.2
t1/2 (h) 2905 3.2+0.6 35+04

Data presented as

mean = SD.

Cynomolgus Monkey Pharmacokinetic Parameters

After a single 5 mg/kg oral dose of IMMH-010 maleate in male cynomolgus monkeys, the peak
plasma concentrations for IMMH-010 and YPD-29B were reached within 1.5 hours.[1]
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Parameter IMMH-010 YPD-29B
Dose (mg/kg) 5

Cmax (ng/mL) 9.46 35.5
Tmax (h) <15 <15
AUC (ng-h/mL) 47.9 186

t1/2 (h) 5.16 9.00

Metabolism and Interspecies Variation

IMMH-010 is primarily metabolized to its active form, YPD-29B, through hydrolysis catalyzed by
carboxylesterase 1 (CES1).[1][7] Four metabolites of IMMH-010 have been identified in total.[1]

[8]

Significant interspecies differences in the metabolism of IMMH-010 have been observed in
plasma. The conversion of IMMH-010 to YPD-29B is rapid in rat and mouse plasma, while the
parent compound remains stable in human and monkey plasma.[1][2][8] Conversely, the
transformation of IMMH-010 to YPD-29B in liver S9 fractions is rapid and shows no obvious
differences among human, monkey, dog, and rat species.[8] The intestine is not a major site of
IMMH-010 hydrolysis.[7][8]

Species Metabolic Outcome
Rapid Metabolism to YPD-ZQB]
In Vitro Metabolism =

Plasma 4 Human / Monkey IMMH-010 Stable
S ——
Liver S9 Fractions Human, Monkey, Dog, Rat {Rapid Transformation to YPD-ZQB)
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Caption: Interspecies variation in IMMH-010 metabolism.

Tissue Distribution and Excretion in Rats

Following oral administration of 10 mg/kg IMMH-010 maleate to rats, the parent drug and its
active metabolite were widely distributed in tissues.[9]

Tissue Distribution of IMMH-010 and YPD-29B in Rats

Compound Primary Distribution Tissues

Adrenal gland, lymph nodes, heart, liver,
spleen[4][5][9]

IMMH-010

YPD-29B Liver, lymph, kidney, lung[4][5][9]

Excretion Profile in Rats (72h post 10 mg/kg oral dose)

Excretion Route % of Administered Dose
Feces

Unchanged IMMH-010 7.99%[4][5]19]

YPD-29B 19.65%][9]

Urine

YPD-29B 1.17%[9]

Total Recovered ~28.81%[4][5][9]

Anti-Tumor Efficacy

IMMH-010 has demonstrated significant anti-tumor activity in B16F10 melanoma and MC38
colon carcinoma xenograft mouse models.[1][8] The half-life of YPD-29B in tumors was found
to be 7.6 to 25 times longer than in plasma, suggesting prolonged target engagement in the
tumor microenvironment.[1]

Experimental Protocols
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Pharmacokinetic Studies in Rats

e Animals: Female Sprague-Dawley rats.[4]

Formulation: IMMH-010 maleate was suspended in 0.5% sodium carboxymethyl cellulose.

[41[9]
Dosing: Single intragastric administration at doses of 10, 30, and 100 mg/kg.[9]

Sample Collection: Blood samples were collected via the orbital plexus at specified time
points up to 48 hours into heparinized tubes containing NaF.[9] Plasma was separated by
centrifugation.[9]

Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by a validated
LC-MS/MS method.[4][6]

Pharmacokinetic Studies in Cynomolgus Monkeys

e Animals: Four male cynomolgus monkeys.[1][7]

Formulation: IMMH-010 maleate was suspended in 0.5% carboxymethyl cellulose to a
concentration of 1 mg/mL.[1][7]

Dosing: Single oral gavage administration of 5 mg/kg.[1][7]
Sample Collection: Serial blood samples were collected up to 48 hours.[1][7]

Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by LC-
MS/MS.[1][7]

In Vivo Anti-Tumor Efficacy Studies

¢ Animal Models: B16F10 melanoma and MC38 colon carcinoma xenograft models.[7]

o Cell Implantation: B16F10 or MC38 cells were injected subcutaneously into the right flanks of
mice.[7]

o Treatment: Mice received once-daily oral administration of IMMH-010 maleate (1.25, 2.5, 5,
and 10 mg/kg) or vehicle (0.5% carboxymethyl cellulose) for 19 consecutive days.[7]
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e Endpoint: Tumor growth inhibition was calculated based on tumor weight at the end of the
study.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]
o 2. researchgate.net [researchgate.net]
o 3. medchemexpress.com [medchemexpress.com]

e 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active
Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid
Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 5. researchgate.net [researchgate.net]

e 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active
Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid
Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1
Inhibitor Prodrug - PMC [pmc.ncbi.nim.nih.gov]

¢ 8. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1
Inhibitor Prodrug - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its
Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid
Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]

« To cite this document: BenchChem. [IMMH-010 Maleate: A Preclinical In-depth Analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610061#immh-010-maleate-preclinical-studies-
and-findings]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15610061?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610061?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1999-4923/13/5/598
https://www.researchgate.net/figure/Metabolites-of-IMMH-010-The-predominant-metabolite-is-YPD-29B-M2-M3-and-M4-are-the_fig2_351058950
https://www.medchemexpress.com/immh-010-maleate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256334/
https://www.researchgate.net/publication/352563875_Simultaneous_Determination_of_a_Novel_PD-L1_Inhibitor_IMMH-010_and_Its_Active_Metabolite_YPD-29B_in_Rat_Biological_Matrices_by_Polarity-Switching_Liquid_Chromatography-Tandem_Mass_Spectrometry_Applica
https://pubmed.ncbi.nlm.nih.gov/34234673/
https://pubmed.ncbi.nlm.nih.gov/34234673/
https://pubmed.ncbi.nlm.nih.gov/34234673/
https://pubmed.ncbi.nlm.nih.gov/34234673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143347/
https://pubmed.ncbi.nlm.nih.gov/33919384/
https://pubmed.ncbi.nlm.nih.gov/33919384/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.677120/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.677120/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.677120/full
https://www.benchchem.com/product/b15610061#immh-010-maleate-preclinical-studies-and-findings
https://www.benchchem.com/product/b15610061#immh-010-maleate-preclinical-studies-and-findings
https://www.benchchem.com/product/b15610061#immh-010-maleate-preclinical-studies-and-findings
https://www.benchchem.com/product/b15610061#immh-010-maleate-preclinical-studies-and-findings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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